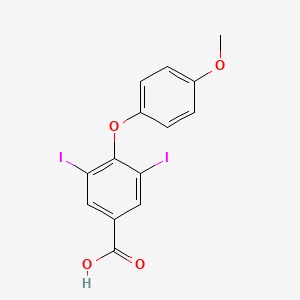

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid is an organic compound characterized by the presence of iodine atoms at the 3 and 5 positions of the benzoic acid ring, and a methoxyphenoxy group at the 4 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial Production Methods

On an industrial scale, the production of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms.

Aplicaciones Científicas De Investigación

Cancer Treatment

DIME has been studied extensively for its anti-cancer properties. It inhibits R3230Ac mammary carcinoma growth and angiogenesis in Fischer 344 rats, demonstrating its potential as an effective therapeutic agent against specific types of cancer .

Thyroid Hormone Analogs

Due to its structural similarity to thyroid hormones, DIME serves as a model compound for studying thyroid hormone action and metabolism. It has been shown to interact with cellular microtubules similarly to natural thyroid hormones, providing insights into their biological mechanisms .

Drug Design and Development

The modifications made to known structures like DIME exemplify how new compounds can lead to innovative drug designs. Its ability to selectively target tumor cells while sparing normal cells opens avenues for developing targeted therapies with reduced side effects .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid involves its interaction with cellular proteins and enzymes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also induces protein dephosphorylation, affecting various signaling pathways involved in cell proliferation and survival .

Actividad Biológica

3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid, commonly referred to as DIME, is a synthetic compound with significant biological activity, particularly in the field of oncology. This compound is recognized for its potential as an anti-cancer agent due to its ability to disrupt cellular processes critical for tumor growth and proliferation. This article explores the biological activity of DIME, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DIME has the molecular formula C₁₅H₁₂I₂O₄ and a molecular weight of approximately 510.06 g/mol. Its structure features two iodine atoms at the 3 and 5 positions of a benzoic acid core, along with a methoxyphenoxy group at the 4 position. This unique configuration contributes to its biological efficacy.

DIME's primary mechanism involves the disruption of microtubule assembly during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells. Specifically, DIME has been shown to:

- Disrupt Microtubule Dynamics : It interferes with microtubule assembly during anaphase, preparing cells for G2/M block and subsequent apoptosis mediated by caspase-3 .

- Target Hormonal Signaling : As a hormone analogue, DIME inhibits the growth of cancer cells by modulating hormonal signaling pathways, effectively targeting hormone-sensitive tumors.

Biological Activity and Efficacy

Research indicates that DIME exhibits potent anti-cancer activity against various tumor cell lines. Notable findings include:

| Cell Line | IC50 (μmol/L) | Study Year |

|---|---|---|

| R3230Ac (breast cancer) | 103.00 (24h) | 2020 |

| A375 (melanoma) | 139.48 (24h) | 2020 |

| PC-3M (prostate cancer) | Inhibition of DNA replication | 2005 |

| A549 (lung carcinoma) | Inhibition of PD-L1 synthesis | 2021 |

| HeLa (cervical cancer) | NA | 2021 |

These studies demonstrate DIME's ability to inhibit cell proliferation and induce apoptosis across multiple cancer types.

Case Studies

- Breast Cancer Model : In a study involving R3230Ac tumor cells, DIME was found to significantly reduce cell viability through apoptosis induction, showcasing its potential as a therapeutic agent in breast cancer treatment.

- Prostate Cancer : Research indicated that DIME interfered with DNA synthesis in PC-3M prostate cancer cells, leading to a slowdown in proliferation rates and enhanced apoptosis .

- Lung Cancer : The compound effectively inhibited PD-L1 protein synthesis in A549 cells by downregulating key signaling pathways involved in tumor growth and immune evasion .

Toxicity and Selectivity

One of the notable aspects of DIME is its selective toxicity towards cancer cells compared to normal cells. Normal tissue cells can hydrolyze DIME through enzymatic processes, rendering them less susceptible to its effects. In contrast, many tumor cells lack this ability, making them more vulnerable to treatment .

Propiedades

IUPAC Name |

3,5-diiodo-4-(4-methoxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O4/c1-19-9-2-4-10(5-3-9)20-13-11(15)6-8(14(17)18)7-12(13)16/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPQDTYMEBIDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.